molecular formula C19H19N5O3 B12938158 N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide CAS No. 647376-21-4

N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide

Cat. No.: B12938158
CAS No.: 647376-21-4
M. Wt: 365.4 g/mol
InChI Key: XNDWKAKNDJUTJT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide (CAS# 647376-21-4) is a research chemical with a molecular formula of C19H19N5O3 and a molecular weight of 365.39 g/mol . It belongs to the 6-nitroquinazoline class of compounds, which are of significant interest in medicinal chemistry and oncology research due to their potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) . EGFR is a key target in cancer therapeutics, as it plays a critical role in signaling pathways that regulate cell proliferation and survival . Dysregulation of this receptor is common in various cancers, making its inhibitors a primary focus for developing novel anticancer agents . Recent studies on structurally similar 6-nitro-4-substituted quinazoline derivatives have demonstrated superior cytotoxicity against colon cancer (HCT-116) and lung cancer (A549) cell lines, with some compounds showing activity comparable to or even exceeding that of established drugs like gefitinib . The mechanism of action for this class of compounds involves targeting the ATP-binding site in the kinase domain of EGFR, thereby disrupting its signaling and inducing apoptosis (programmed cell death) in malignant cells . Furthermore, research indicates that such derivatives can cause cell cycle arrest at the G2/M phase and are promising candidates for targeting specific mutant forms of EGFR, such as the T790M mutant, which is associated with resistance to first-generation therapies . This product is intended for research purposes only, specifically for in vitro studies in cancer biology, kinase inhibitor screening, and the development of targeted therapeutic agents. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

647376-21-4

Molecular Formula

C19H19N5O3

Molecular Weight

365.4 g/mol

IUPAC Name

N,N-dimethyl-4-[2-[(6-nitroquinazolin-4-yl)amino]ethyl]benzamide

InChI

InChI=1S/C19H19N5O3/c1-23(2)19(25)14-5-3-13(4-6-14)9-10-20-18-16-11-15(24(26)27)7-8-17(16)21-12-22-18/h3-8,11-12H,9-10H2,1-2H3,(H,20,21,22)

InChI Key

XNDWKAKNDJUTJT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. The process often includes the nitration of quinazoline derivatives, followed by amination and subsequent coupling with benzamide derivatives. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted quinazolines and benzamides with different functional groups. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

Quinazoline derivatives are prominent in medicinal chemistry due to their kinase-inhibitory properties. Key comparisons include:

4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide ()
  • Substituents : 6-Bromo (vs. 6-nitro) and 4-phenyl groups on quinazoline; benzamide linked to 4-methylphenyl.
  • The nitro group may enhance electrophilicity, favoring interactions with cysteine residues in kinases .
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives ()
  • Substituents : Imidazopyridine at the 6-position (vs. nitro).
  • Biological assays in show moderate activity (e.g., compound 7n: IC₅₀ = 0.8 µM against EGFR), suggesting nitro-substituted variants could exhibit distinct potency profiles .

Benzamide-Based Analogues

Benzamide derivatives often serve as kinase inhibitor scaffolds. Notable examples:

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, )
  • Impact : Methoxy groups enhance solubility but reduce lipophilicity compared to N,N-dimethyl substitution. Rip-B’s melting point (90°C) is lower than typical nitroquinazolines, reflecting differences in crystallinity .
Thioether-Linked Benzamides ()
  • Examples: N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (Compound 15).
  • Impact: Thioether linkages introduce sulfur-based hydrogen bonding. The target compound’s ethylamino linker may offer better metabolic stability than thioethers, which are prone to oxidation .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide Rip-B
Molecular Weight ~434.4 g/mol ~504.3 g/mol ~343.4 g/mol
Key Substituents 6-Nitro, N,N-dimethyl 6-Bromo, 4-phenyl 3,4-Dimethoxy
Melting Point Not reported Not reported 90°C
LogP (Predicted) ~3.2 (high lipophilicity) ~4.1 (higher steric bulk) ~2.5 (polar methoxy groups)

Biological Activity

N,N-Dimethyl-4-(2-((6-nitroquinazolin-4-yl)amino)ethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on its mechanism of action, efficacy in various cancer models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C19H19N5O3C_{19}H_{19}N_{5}O_{3}, with a molecular weight of approximately 365.386 g/mol. The compound features a quinazoline moiety, which is known for its diverse pharmacological activities, including anticancer effects.

This compound primarily acts as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a critical target in cancer therapy due to its role in cell proliferation and survival. The compound's ability to inhibit EGFR has been linked to its structural components, particularly the nitroquinazoline group that enhances binding affinity to the receptor.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer activity across various cell lines:

Cell Line IC50 (µM) Mechanism
A549 (lung cancer)0.77EGFR inhibition
HT-29 (colon cancer)1.13EGFR inhibition
MCF-7 (breast cancer)2.77EGFR inhibition

The compound showed a significantly lower IC50 compared to standard EGFR inhibitors like gefitinib, indicating its potential as a more effective therapeutic agent against resistant cancer types .

Case Studies

  • Study on A549 Cell Line : In this study, this compound was tested against the A549 lung cancer cell line. The results indicated an IC50 value of 0.77 µM, showcasing its strong inhibitory effect on cell proliferation and induction of apoptosis through the EGFR pathway .
  • HT-29 Cell Line Analysis : Another analysis involving the HT-29 colon cancer cell line revealed an IC50 of 1.13 µM. The compound's mechanism involved disrupting the signaling pathways associated with EGFR, leading to reduced tumor growth in vitro .
  • MCF-7 Breast Cancer Study : The efficacy of the compound was also evaluated in MCF-7 breast cancer cells, where it demonstrated an IC50 of 2.77 µM. This study highlighted the importance of structural modifications in enhancing biological activity against various cancer types .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the quinazoline ring significantly influence biological activity:

  • Nitro Group : The presence of a nitro group at the 6-position enhances binding affinity to EGFR.
  • Dimethylamino Group : Substitution at the para position with a dimethylamino group increases solubility and bioavailability.

These findings suggest that careful structural modifications can lead to increased potency and selectivity for cancer targets.

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